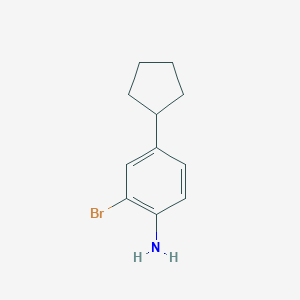![molecular formula C7H12O4S B8491751 [[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
[[(Ethylthio)carbonyl]oxy]methyl Propionate
Descripción general
Descripción
[[(Ethylthio)carbonyl]oxy]methyl Propionate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbonothioates, which are characterized by the presence of a carbon-sulfur bond. The compound’s molecular structure includes a propanoyloxymethyl group and an ethyl group attached to the carbonothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[(Ethylthio)carbonyl]oxy]methyl Propionate typically involves the reaction of propanoyloxymethyl chloride with sodium ethyl carbonothioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
[[(Ethylthio)carbonyl]oxy]methyl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted carbonothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[[(Ethylthio)carbonyl]oxy]methyl Propionate has found applications in several scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [[(Ethylthio)carbonyl]oxy]methyl Propionate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes by binding to their active sites and modulating their activity. The carbonothioate group plays a crucial role in these interactions, often forming covalent bonds with the target molecules, thereby altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- O-Ethyl S-Phenyl Carbonothioate
- O-Methyl S-Ethyl Carbonothioate
- O-Butyl S-Ethyl Carbonothioate
Uniqueness
[[(Ethylthio)carbonyl]oxy]methyl Propionate is unique due to its specific structural features, including the propanoyloxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
ethylsulfanylcarbonyloxymethyl propanoate |
InChI |
InChI=1S/C7H12O4S/c1-3-6(8)10-5-11-7(9)12-4-2/h3-5H2,1-2H3 |
Clave InChI |
DOFRGKDFAQWZPR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCOC(=O)SCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol](/img/structure/B8491674.png)








![2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine](/img/structure/B8491740.png)



![2-(Pyrazolo[1,5-a]pyrimidin-3-yl)pyridin-4-amine](/img/structure/B8491786.png)
